2-Methylenecyclohexanone
Overview
Description
2-Methylenecyclohexanone is an organic compound with the molecular formula C7H10O. It is a derivative of cyclohexanone, characterized by the presence of a methylene group (CH2) at the 2-position of the cyclohexanone ring. This compound is a slightly yellow liquid and is known for its reactivity and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylenecyclohexanone can be synthesized through several methods. One common method involves the reaction of 2-methylcyclohexanone with sulfuryl chloride, followed by a reaction with collidine. This process results in the formation of 2-methyl-2-cyclohexenone, which can then be converted to this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methylenecyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones.
Scientific Research Applications
2-Methylenecyclohexanone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Polymerization: It plays a role in the polymerization of certain monomers, contributing to the formation of complex polymers.
Educational Chemistry Experiments: It is used in experiments to illustrate concepts such as Zaitsev’s rule and elimination reactions.
Chemical Reaction Studies: It serves as a minor product or intermediate in various chemical reactions, such as isomerization and hydrolysis studies.
Mechanism of Action
The mechanism of action of 2-methylenecyclohexanone involves its reactivity with various reagents. For example, in acid-catalyzed dehydration reactions, the compound forms an oxonium ion, which then undergoes elimination to form alkenes. The molecular targets and pathways involved include the formation of carbocations and subsequent rearrangements .
Comparison with Similar Compounds
2-Methylcyclohexanone: A derivative of cyclohexanone with a methyl group at the 2-position.
3-Methylcyclohexanone: Similar to 2-methylcyclohexanone but with the methyl group at the 3-position.
4-Methylcyclohexanone: Another isomer with the methyl group at the 4-position.
Uniqueness: 2-Methylenecyclohexanone is unique due to the presence of the methylene group, which imparts distinct reactivity compared to its methyl-substituted counterparts. This makes it particularly useful in specific organic synthesis applications where such reactivity is desired .
Properties
IUPAC Name |
2-methylidenecyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-4-2-3-5-7(6)8/h1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTPDQSCOXJDJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467139 | |
Record name | Cyclohexanone, methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91862-67-8 | |
Record name | Cyclohexanone, methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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